molecular formula C12H11FN2S2 B5733223 N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea

N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B5733223
M. Wt: 266.4 g/mol
InChI Key: DSKYZNPULHCTAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea, also known as FLT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FLT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of enzymes such as tyrosinase and α-glucosidase, which are involved in the development of cancer and diabetes, respectively. N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has also been found to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea also exhibits a range of biochemical and physiological effects, making it a versatile compound for use in various areas of research. However, N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has some limitations for use in lab experiments. It has a low solubility in water, which can make it difficult to administer in animal models. Additionally, N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has not been extensively studied for its potential side effects, which could limit its use in clinical applications.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea. One area of research could be the development of more efficient synthesis methods for N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea. Additionally, further studies could be conducted to investigate the potential side effects of N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea and its safety for use in clinical applications. Further studies could also be conducted to investigate the potential therapeutic applications of N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea in other areas of research, such as cardiovascular disease and autoimmune diseases. Overall, N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has significant potential for use in various areas of research and could lead to the development of new therapeutic agents.

Synthesis Methods

N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea can be synthesized through various methods, including the reaction of 4-fluoroaniline with 2-thienylmethyl isothiocyanate. This reaction results in the formation of N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea, which can be further purified through recrystallization. Other methods of synthesis include the reaction of 4-fluoroaniline with thiosemicarbazide and the reaction of 4-fluoronitrobenzene with 2-thienylmethylamine.

Scientific Research Applications

N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential therapeutic applications in various areas of research. It has been found to exhibit anti-tumor activity, anti-inflammatory activity, and anti-diabetic activity. N-(4-fluorophenyl)-N'-(2-thienylmethyl)thiourea has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-(4-fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2S2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKYZNPULHCTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-(thiophen-2-ylmethyl)thiourea

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